Ranolazine
Ranolazine
Ranolazine is an orally available, piperazine derivative with anti-anginal and potential antineoplastic activities. Ranolazine's mechanism of action for its anti-ischemic effects has yet to be fully elucidated but may involve the alteration of the trans-cellular late sodium current in the ischemic myocyte. By preventing the rise of intracellular sodium levels, ranolazine may affect the transport activity of sodium-dependent calcium channels and prevent the calcium overload during myocardial ischemia, thereby preventing cellular injury. Ranolazine's potential antineoplastic effect may depend on its inhibitory effect on fatty acid oxidation, which may sensitize tumor cells to apoptosis and decrease tumor cell proliferation; fatty acid oxidation provides energy and promotes tumor cell proliferation and survival.
Ranolazine is a unique, orally available antiangina agent. Chronic ranolazine therapy has not been associated with serum enzyme elevations, but has been linked to rare cases of mild, clinically apparent liver injury.
Ranolazine, also known as ranexa or HCL, ranolazine, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Ranolazine is a drug which is used for the treatment of chronic angina. it should be used in combination with amlodipine, beta-blockers or nitrates. Ranolazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Ranolazine has been detected in multiple biofluids, such as urine and blood. Within the cell, ranolazine is primarily located in the membrane (predicted from logP).
Ranolazine is a unique, orally available antiangina agent. Chronic ranolazine therapy has not been associated with serum enzyme elevations, but has been linked to rare cases of mild, clinically apparent liver injury.
Ranolazine, also known as ranexa or HCL, ranolazine, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Ranolazine is a drug which is used for the treatment of chronic angina. it should be used in combination with amlodipine, beta-blockers or nitrates. Ranolazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Ranolazine has been detected in multiple biofluids, such as urine and blood. Within the cell, ranolazine is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
95635-55-5
VCID:
VC0000828
InChI:
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
SMILES:
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Molecular Formula:
C24H33N3O4
Molecular Weight:
427.5 g/mol
Ranolazine
CAS No.: 95635-55-5
APIs
VCID: VC0000828
Molecular Formula: C24H33N3O4
Molecular Weight: 427.5 g/mol
CAS No. | 95635-55-5 |
---|---|
Product Name | Ranolazine |
Molecular Formula | C24H33N3O4 |
Molecular Weight | 427.5 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
Standard InChI | InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) |
Standard InChIKey | XKLMZUWKNUAPSZ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Appearance | Powder |
Boiling Point | 624.1 |
Colorform | White to off-white solid |
Melting Point | 120-124 |
Physical Description | Solid |
Description | Ranolazine is an orally available, piperazine derivative with anti-anginal and potential antineoplastic activities. Ranolazine's mechanism of action for its anti-ischemic effects has yet to be fully elucidated but may involve the alteration of the trans-cellular late sodium current in the ischemic myocyte. By preventing the rise of intracellular sodium levels, ranolazine may affect the transport activity of sodium-dependent calcium channels and prevent the calcium overload during myocardial ischemia, thereby preventing cellular injury. Ranolazine's potential antineoplastic effect may depend on its inhibitory effect on fatty acid oxidation, which may sensitize tumor cells to apoptosis and decrease tumor cell proliferation; fatty acid oxidation provides energy and promotes tumor cell proliferation and survival. Ranolazine is a unique, orally available antiangina agent. Chronic ranolazine therapy has not been associated with serum enzyme elevations, but has been linked to rare cases of mild, clinically apparent liver injury. Ranolazine, also known as ranexa or HCL, ranolazine, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Ranolazine is a drug which is used for the treatment of chronic angina. it should be used in combination with amlodipine, beta-blockers or nitrates. Ranolazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Ranolazine has been detected in multiple biofluids, such as urine and blood. Within the cell, ranolazine is primarily located in the membrane (predicted from logP). |
Solubility | 1 mg/ml Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water In water, 756 mg/L at 25 °C (est) 1.10e-01 g/L |
Synonyms | 43285, RS Dihydrochloride, Ranolazine HCl, Ranolazine Hydrochloride, Ranolazine N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide Ranexa ranolazine Ranolazine Dihydrochloride Ranolazine HCl Ranolazine Hydrochloride renolazine RS 43285 RS 43285 193 RS 43285-193 RS 43285193 RS-43285 RS43285 |
Vapor Pressure | 4.56X10-16 mm Hg at 25 °C (est) |
PubChem Compound | 56959 |
Last Modified | Nov 12 2021 |
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